Cas no 2137959-86-3 (rac-(1R,6S)-3-{(9H-fluoren-9-yl)methoxycarbonyl}-3-azabicyclo4.1.0heptane-6-carboxylic acid)

rac-(1R,6S)-3-{(9H-フルオレン-9-イル)メトキシカルボニル}-3-アザビシクロ[4.1.0]ヘプタン-6-カルボン酸は、フルオレニルメトキシカルボニル(Fmoc)基で保護されたアザビシクロヘプタン骨格を有する有機化合物です。この化合物は、複雑な環状構造と官能基の組み合わせにより、医薬品中間体やペプチド合成における保護基としての応用が期待されます。特に、Fmoc基は温和な条件下で脱保護可能であり、固相ペプチド合成(SPPS)において高い利便性を発揮します。また、ビシクロ[4.1.0]ヘプタン骨格は立体化学的に特異的な構造を提供し、標的分子の立体選択的修飾に有用です。高い純度と安定性を備え、研究用途に適しています。

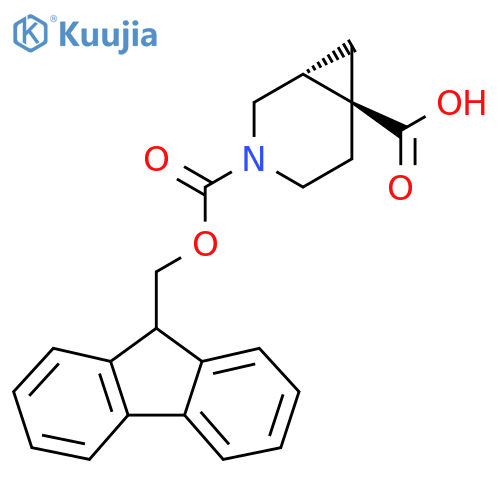

2137959-86-3 structure

商品名:rac-(1R,6S)-3-{(9H-fluoren-9-yl)methoxycarbonyl}-3-azabicyclo4.1.0heptane-6-carboxylic acid

rac-(1R,6S)-3-{(9H-fluoren-9-yl)methoxycarbonyl}-3-azabicyclo4.1.0heptane-6-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- rac-(1R,6S)-3-{(9H-fluoren-9-yl)methoxycarbonyl}-3-azabicyclo4.1.0heptane-6-carboxylic acid

- rac-(1R,6S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[4.1.0]heptane-6-carboxylic acid

- 2137959-86-3

- EN300-1073150

-

- インチ: 1S/C22H21NO4/c24-20(25)22-9-10-23(12-14(22)11-22)21(26)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25)/t14-,22+/m0/s1

- InChIKey: VSHRVXGNYYFKGC-RCDICMHDSA-N

- ほほえんだ: OC([C@@]12CCN(C(=O)OCC3C4C=CC=CC=4C4=CC=CC=C34)C[C@@H]1C2)=O

計算された属性

- せいみつぶんしりょう: 363.14705815g/mol

- どういたいしつりょう: 363.14705815g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 27

- 回転可能化学結合数: 4

- 複雑さ: 599

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.8Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

rac-(1R,6S)-3-{(9H-fluoren-9-yl)methoxycarbonyl}-3-azabicyclo4.1.0heptane-6-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1073150-0.25g |

rac-(1R,6S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[4.1.0]heptane-6-carboxylic acid |

2137959-86-3 | 95% | 0.25g |

$840.0 | 2023-10-28 | |

| Enamine | EN300-1073150-5.0g |

rac-(1R,6S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[4.1.0]heptane-6-carboxylic acid |

2137959-86-3 | 5g |

$4309.0 | 2023-06-10 | ||

| Enamine | EN300-1073150-1.0g |

rac-(1R,6S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[4.1.0]heptane-6-carboxylic acid |

2137959-86-3 | 1g |

$1485.0 | 2023-06-10 | ||

| Enamine | EN300-1073150-10.0g |

rac-(1R,6S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[4.1.0]heptane-6-carboxylic acid |

2137959-86-3 | 10g |

$6390.0 | 2023-06-10 | ||

| Enamine | EN300-1073150-0.5g |

rac-(1R,6S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[4.1.0]heptane-6-carboxylic acid |

2137959-86-3 | 95% | 0.5g |

$877.0 | 2023-10-28 | |

| Enamine | EN300-1073150-10g |

rac-(1R,6S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[4.1.0]heptane-6-carboxylic acid |

2137959-86-3 | 95% | 10g |

$3929.0 | 2023-10-28 | |

| Enamine | EN300-1073150-0.1g |

rac-(1R,6S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[4.1.0]heptane-6-carboxylic acid |

2137959-86-3 | 95% | 0.1g |

$804.0 | 2023-10-28 | |

| Enamine | EN300-1073150-0.05g |

rac-(1R,6S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[4.1.0]heptane-6-carboxylic acid |

2137959-86-3 | 95% | 0.05g |

$768.0 | 2023-10-28 | |

| Enamine | EN300-1073150-2.5g |

rac-(1R,6S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[4.1.0]heptane-6-carboxylic acid |

2137959-86-3 | 95% | 2.5g |

$1791.0 | 2023-10-28 | |

| Enamine | EN300-1073150-1g |

rac-(1R,6S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[4.1.0]heptane-6-carboxylic acid |

2137959-86-3 | 95% | 1g |

$914.0 | 2023-10-28 |

rac-(1R,6S)-3-{(9H-fluoren-9-yl)methoxycarbonyl}-3-azabicyclo4.1.0heptane-6-carboxylic acid 関連文献

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

2137959-86-3 (rac-(1R,6S)-3-{(9H-fluoren-9-yl)methoxycarbonyl}-3-azabicyclo4.1.0heptane-6-carboxylic acid) 関連製品

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量